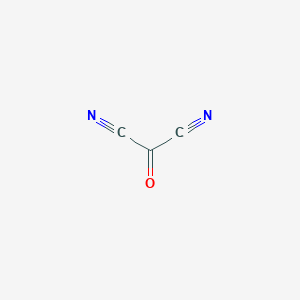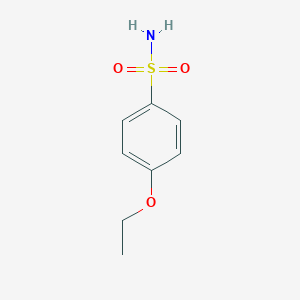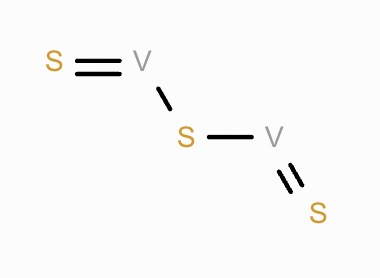
Divanadium trisulphide
Vue d'ensemble
Description
Divanadium trisulphide is a useful research compound. Its molecular formula is V2S3 and its molecular weight is 198.08. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications
Divanadium trisulphide, as part of divanadium-substituted phosphotungstates, demonstrates significant catalytic efficiency in the field of oxidation reactions. An example includes its role in the efficient sulfoxidation of sulfides with hydrogen peroxide, showcasing its potential as a homogeneous catalyst for the selective oxidation of various sulfides into sulfoxides in high yields. This highlights this compound's relevance in chemical synthesis and industrial applications where specific oxidation states are crucial (Yamaura et al., 2013; Mizuno et al., 2012)(Yamaura et al., 2013)(Mizuno et al., 2012).
Environmental Remediation
Research into divanadium pentoxide (V2O5), closely related to this compound, has revealed its application in environmental cleanup, particularly in the removal of mercury from aquatic systems. Molybdenum disulphide, which shares similar sulfide chemistry, has been shown to efficiently capture mercury, suggesting potential avenues for divanadium compounds in environmental remediation efforts (Ai et al., 2016)(Ai et al., 2016).
Nanotechnology
Divanadium pentoxide nanorods, synthesized through reverse micelle techniques, illustrate the versatility of vanadium sulfides in nanotechnology. These nanorods have been extensively characterized, demonstrating potential applications in catalysis, energy storage, and electronics due to their unique structural properties (Pinna et al., 2002; Pinna et al., 2003)(Pinna et al., 2002)(Pinna et al., 2003).
Chemical Synthesis and Analysis
The role of divanadium compounds extends to chemical synthesis, where they contribute to the development of new methods for dinitrogen fixation. Complexes involving divanadium and triamidoamine ligands have shown promising results in synthesizing ammonia, a process essential for both industrial applications and understanding nitrogen fixation in nature (Kokubo et al., 2018)(Kokubo et al., 2018).
Post-Translational Modifications in Proteins
Trisulfides, including those formed by divanadium interactions, have been studied for their presence as post-translational modifications in antibodies. This research sheds light on the biological relevance of trisulfide bonds and their potential implications in biotechnology and pharmaceutical development (Gu et al., 2010)(Gu et al., 2010).
Mécanisme D'action
Target of Action
Vanadium sulfide, also known as Divanadium trisulphide, primarily targets energy storage and conversion technologies . It has been extensively studied for its role in metal-ion batteries and is considered a promising electrode material . It has also been found to interact with several enzymes, including phosphatases, ATPases, nucleases, and kinases .
Mode of Action
Vanadium sulfide interacts with its targets through electrochemical activities . It plays a crucial role in the lithium intercalation-deintercalation process in lithium-ion batteries . It also exhibits a lower ion diffusion potential barrier and a faster ion diffusion rate, enhancing its electrochemical activity .
Biochemical Pathways
The biochemical pathways affected by vanadium sulfide are primarily related to energy storage and conversion . It facilitates the high-efficiency transformation between chemical and electrical energies in energy conversion devices . In addition, it modulates several signaling pathways by activating or inhibiting various enzymes .
Pharmacokinetics
It’s known that the physiological environment and dosage play a significant role in its metabolic transformations .
Result of Action
The result of vanadium sulfide’s action is primarily observed in its enhanced electrochemical performance. It contributes to high energy density storage in metal-ion batteries and efficient energy conversion . In lithium-ion batteries, it shows higher reversible specific capacity, better cycling stability, and larger lithium ion diffusion coefficient .
Action Environment
The action of vanadium sulfide is influenced by various environmental factors. Its synthesis often involves a hydrothermal method using ammonium metavanadate and thioacetamide as starting materials at a suitable temperature . Furthermore, its electrochemical activity and efficacy in energy storage and conversion applications can be affected by factors such as pH, redox conditions, and concentration .
Analyse Biochimique
Biochemical Properties
Vanadium sulfide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, contributing to energy storage and conversion . The nature of these interactions is complex and multifaceted, involving different chemical compositions and electrochemical activities .
Cellular Effects
Vanadium sulfide has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, Vanadium sulfide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions are dynamic and depend on the physiological environment and dosage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vanadium sulfide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Vanadium sulfide vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Vanadium sulfide is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
Vanadium sulfide is transported and distributed within cells and tissues in a complex manner. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Vanadium sulfide and its effects on activity or function are areas of active research. It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
vanadium;pentasulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5S.2V/q5*-2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVAXCNXRGXZCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[S-2].[S-2].[V].[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S5V2-10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315-03-3, 11130-24-8 | |
| Record name | Vanadium trisulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001315033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011130248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium sulfide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Divanadium trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vanadium sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



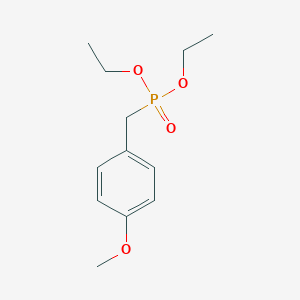

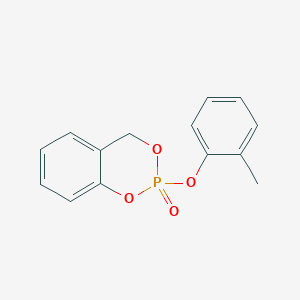


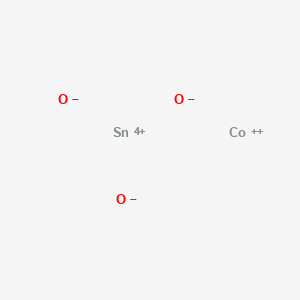

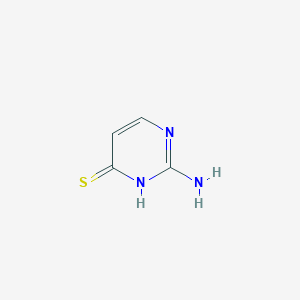
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B72845.png)
